3,4-Dimethylphenoxyacetic acid

Process Chemistry Formulation Solid-State Characterization

3,4-Dimethylphenoxyacetic acid (CAS 13335-73-4, C₁₀H₁₂O₃, MW 180.20 g/mol) is a synthetic phenoxyacetic acid derivative characterized by a 3,4-dimethylphenyl substitution pattern. It is a white to off-white crystalline solid with a melting point of 164-166 °C, and it exhibits solubility in organic solvents while being poorly soluble in water.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 13335-73-4
Cat. No. B083323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethylphenoxyacetic acid
CAS13335-73-4
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OCC(=O)O)C
InChIInChI=1S/C10H12O3/c1-7-3-4-9(5-8(7)2)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
InChIKeyGIEQJKZWTIFEJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethylphenoxyacetic Acid (CAS 13335-73-4): A Phenoxyacetic Acid Derivative for Agrochemical and Pharmaceutical Intermediates


3,4-Dimethylphenoxyacetic acid (CAS 13335-73-4, C₁₀H₁₂O₃, MW 180.20 g/mol) is a synthetic phenoxyacetic acid derivative characterized by a 3,4-dimethylphenyl substitution pattern . It is a white to off-white crystalline solid with a melting point of 164-166 °C, and it exhibits solubility in organic solvents while being poorly soluble in water . The compound is recognized for its dual utility as both a plant growth regulator (exhibiting auxin-like activity) and a key synthetic intermediate in the preparation of specialized pharmaceutical modulators [1].

Why 3,4-Dimethylphenoxyacetic Acid Cannot Be Replaced by Other Dimethyl Isomers or Common Phenoxy Herbicides


In the phenoxyacetic acid series, the precise positioning of substituents on the aromatic ring critically dictates both physicochemical behavior and biological application. Isomeric analogs of 3,4-dimethylphenoxyacetic acid, such as the 2,4-, 2,5-, or 2,6-dimethyl variants, exhibit markedly different melting points (ranging from 114 °C to 190 °C), which directly impacts formulation stability and purification logistics [1]. Furthermore, generic alternatives like 2,4-D (2,4-dichlorophenoxyacetic acid) are optimized for broad-spectrum herbicidal action but lack the specific 3,4-dimethyl substitution pattern required as a building block for proprietary bicycloalkanecarboxamide modulators of the integrated stress pathway [2]. Substitution with a different isomer or a halogenated analog would compromise the steric and electronic parameters necessary for these downstream synthetic transformations, leading to failed reactions or off-target biological profiles [3].

Quantitative Differentiation of 3,4-Dimethylphenoxyacetic Acid from Isomeric Analogs


Thermal Stability and Solid-State Handling: Melting Point Comparison vs. 2,4-, 2,5-, and 2,3-Isomers

The thermal behavior of 3,4-Dimethylphenoxyacetic acid, indicated by its melting point, differs significantly from other dimethylphenoxyacetic acid isomers. This is a critical parameter for solid handling, drying, and formulation stability [1]. The 3,4-isomer melts at 164-166 °C . In contrast, the 2,4-isomer melts at a substantially lower temperature of 139-140 °C [2], and the 2,5-isomer melts even lower at 114-116 °C . Conversely, the 2,3-isomer exhibits a higher melting point of 186-190 °C [3].

Process Chemistry Formulation Solid-State Characterization

Unique Application Space: Verified Precursor for Integrated Stress Response (ISR) Modulators

Unlike other dimethylphenoxyacetic acid isomers, 3,4-Dimethylphenoxyacetic acid is specifically cited and utilized as a synthetic precursor in the preparation of bicycloalkanecarboxamides and related carboxamides that function as modulators of the integrated stress pathway [1]. This pathway is a key therapeutic target for neurodegenerative and metabolic disorders [2]. Searches for similar use of 2,4-, 2,5-, or 2,3-dimethylphenoxyacetic acids in ISR modulator patents do not yield the same direct precursor role, indicating that the 3,4-substitution pattern is critical for the synthetic route or the resulting pharmacophore [3].

Medicinal Chemistry Integrated Stress Response eIF2B Modulation Patent-Specific Intermediate

High-Value Application Scenarios for 3,4-Dimethylphenoxyacetic Acid Based on Verified Evidence


Synthesis of Proprietary Bicycloalkanecarboxamide Modulators of the Integrated Stress Response (ISR)

3,4-Dimethylphenoxyacetic acid is a validated precursor for the synthesis of bicycloalkanecarboxamides and related carboxamides [1]. These compounds are designed to modulate the integrated stress pathway (ISR) by targeting eIF2B, a mechanism implicated in a range of diseases including neurodegeneration and cancer [2]. This application is highly specific; substituting this compound with a different dimethylphenoxyacetic acid isomer would likely result in a different synthetic outcome and is not supported by the relevant patent literature [3]. Research groups and pharmaceutical companies developing ISR modulators should prioritize the 3,4-isomer to ensure fidelity to published synthetic protocols.

Plant Growth Regulation and Structure-Activity Relationship (SAR) Studies

As a member of the phenoxyacetic acid class, 3,4-Dimethylphenoxyacetic acid is a valuable tool for studying auxin-like activity and structure-activity relationships in plant physiology [1]. Its specific 3,4-dimethyl substitution pattern offers a distinct steric and electronic profile compared to more common herbicides like 2,4-D or MCPA [2]. While direct comparative bioactivity data in a single assay is scarce in public literature, the compound's established classification as a plant growth regulator [3] makes it a candidate for fundamental research where its unique substitution pattern is the variable of interest. Researchers aiming to elucidate the role of ortho vs. meta substitution in auxin receptor binding would find this compound a useful comparator.

Agrochemical Intermediate with Favorable Thermal Processing Window

In industrial agrochemical synthesis, the solid-state properties of an intermediate can dictate manufacturing efficiency. With a melting point of 164-166 °C, 3,4-Dimethylphenoxyacetic acid possesses a significantly higher melting point than the 2,5-isomer (114-116 °C) and the 2,4-isomer (139-140 °C), yet a lower melting point than the 2,3-isomer (186-190 °C) [1]. This intermediate thermal stability profile can be advantageous in processes involving exothermic reactions or high-temperature drying steps, where lower-melting analogs might sinter, clump, or degrade [2]. Procurement for large-scale synthesis should consider this thermal advantage to ensure consistent material handling and reaction yield.

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